molecular formula C21H29N3O3 B4751733 1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B4751733
M. Wt: 371.5 g/mol
InChI Key: FQJAQWLNSPPLLD-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the piperidine moiety, and the attachment of the phenyl group. Common reagents used in these reactions include alkyl halides, amines, and carbonyl compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions vary depending on the specific reaction, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, amines, and substituted pyrrolidine derivatives. These products can have different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical and biological properties.

    Piperidine derivatives: Compounds with the piperidine moiety can have comparable biological activities and applications.

    Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-butyl-5-oxo-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-2-3-11-24-15-17(14-19(24)25)20(26)22-18-9-7-16(8-10-18)21(27)23-12-5-4-6-13-23/h7-10,17H,2-6,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJAQWLNSPPLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide

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